molecular formula C25H34O B12558869 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene CAS No. 192378-98-6

2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene

Cat. No.: B12558869
CAS No.: 192378-98-6
M. Wt: 350.5 g/mol
InChI Key: TUAGIHSKYDZXDO-UHFFFAOYSA-N
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Description

2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is an organic compound known for its unique structure and properties. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of tert-butyl and methyl groups at specific positions on the xanthene ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene typically involves the reaction of xanthene derivatives with tert-butyl and methyl substituents. One common method includes the use of 2,7-di-tert-butyl-9,9-dimethylxanthene as a precursor. This compound can be synthesized through a series of reactions, including alkylation and oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene involves its ability to interact with various molecular targets. The compound’s fluorescent properties arise from the conjugation of the xanthene ring system with the tert-butyl and methyl groups, allowing it to absorb light at specific wavelengths and emit light at longer wavelengths. This fluorescence is used in imaging and detection applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
  • 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
  • 9,9-Dimethylxanthene

Uniqueness

2,7-DI-Tert-butyl-4,5,9,9-tetramethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence and stability make it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

192378-98-6

Molecular Formula

C25H34O

Molecular Weight

350.5 g/mol

IUPAC Name

2,7-ditert-butyl-4,5,9,9-tetramethylxanthene

InChI

InChI=1S/C25H34O/c1-15-11-17(23(3,4)5)13-19-21(15)26-22-16(2)12-18(24(6,7)8)14-20(22)25(19,9)10/h11-14H,1-10H3

InChI Key

TUAGIHSKYDZXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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